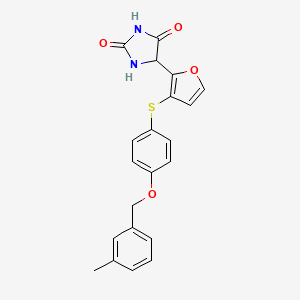
Aderamastat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aderamastat, also known as FP-025, is a highly selective oral inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key regulator of tissue extracellular matrix and modulator of matrikine signaling. This compound targets inflammatory and fibrotic diseases, making it a promising therapeutic candidate for conditions such as allergic asthma, chronic obstructive pulmonary disease (COPD), interstitial lung diseases, and cardiac sarcoidosis .
Vorbereitungsmethoden
The synthesis of Aderamastat involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques to ensure purity and stability . Industrial production methods also involve stringent quality control measures to maintain the efficacy and safety of the compound .
Analyse Chemischer Reaktionen
Aderamastat undergoes various chemical reactions, primarily focusing on its interaction with MMP-12. The compound is designed to inhibit the enzymatic activity of MMP-12, thereby preventing the degradation of the extracellular matrix. Common reagents used in these reactions include specific inhibitors and substrates that facilitate the binding of this compound to MMP-12. The major products formed from these reactions are stable complexes that inhibit the activity of MMP-12 .
Wissenschaftliche Forschungsanwendungen
Aderamastat has been extensively studied for its potential therapeutic applications in various fields:
Wirkmechanismus
Aderamastat exerts its effects by selectively inhibiting the activity of MMP-12. MMP-12 plays a crucial role in the degradation of the extracellular matrix, which is a key process in inflammation and fibrosis. By inhibiting MMP-12, this compound prevents the breakdown of the extracellular matrix, thereby reducing inflammation and tissue damage. The molecular targets of this compound include the active site of MMP-12, where it binds and inhibits the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Aderamastat is unique in its high selectivity for MMP-12 compared to other metalloproteinase inhibitors. Similar compounds include:
Marimastat: Another metalloproteinase inhibitor, but it has a broader spectrum of activity and is less selective for MMP-12.
Linvemastat (FP-020): A follow-on MMP-12 inhibitor developed by Foresee Pharmaceuticals, currently in Phase 1 studies for severe asthma, COPD, and inflammatory bowel disease.
This compound’s uniqueness lies in its high selectivity and oral bioavailability, making it a promising candidate for the treatment of inflammatory and fibrotic diseases .
Eigenschaften
Molekularformel |
C21H18N2O4S |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O4S/c1-13-3-2-4-14(11-13)12-27-15-5-7-16(8-6-15)28-17-9-10-26-19(17)18-20(24)23-21(25)22-18/h2-11,18H,12H2,1H3,(H2,22,23,24,25) |
InChI-Schlüssel |
CXEKSVVDMIAMLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)SC3=C(OC=C3)C4C(=O)NC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















